3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
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Description
3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Insights
The study of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride has provided valuable crystallographic insights. These derivatives demonstrate interesting molecular conformations and interactions, such as intramolecular hydrogen bonding, which could be foundational for understanding the structural aspects of similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Antimicrobial Evaluation
Research has shown that derivatives of quinolinium and isoquinolinium sulfonates exhibit antimicrobial and antifungal activities. This suggests that the chemical structure could be modified to enhance water solubility and anionic character, potentially leading to compounds with significant biological activities (Fadda, El-Mekawy, & AbdelAal, 2016).
Biological Activity of Quinazoline Derivatives
Quinazoline derivatives, related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activity. This highlights the potential for designing and synthesizing novel derivatives with therapeutic benefits (Farag et al., 2012).
Binding and Inhibitory Potency
Derivatives similar to the compound have been studied for their binding and inhibitory potency against enzymes, revealing insights into molecular interactions and the potential for developing selective inhibitors (Grunewald et al., 2006).
Antibacterial Activities
The study of quinolone derivatives with distorted orientations of specific groups has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests avenues for developing new antibacterial agents based on structural modifications of the compound (Kuramoto et al., 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-10-27-15-23(32(30,31)18-8-6-17(25)7-9-18)24(29)19-12-20(26)22(13-21(19)27)28-11-4-5-16(2)14-28/h6-9,12-13,15-16H,3-5,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPCXUIJDFBMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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